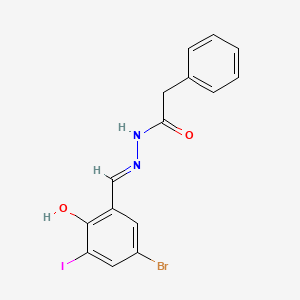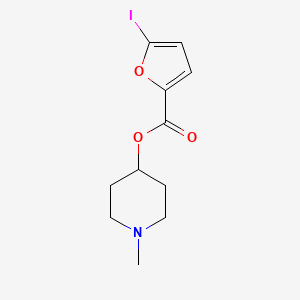
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide, also known as BHIA, is a chemical compound that has been studied for its potential use in scientific research. BHIA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is not fully understood, but it appears to involve the modulation of certain signaling pathways. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to activate the JNK and p38 MAPK pathways, which are involved in cell growth and survival. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide also appears to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as a fluorescent probe and anticancer agent, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to have antioxidant properties. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide in lab experiments is its selectivity for certain metal ions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide can be used to detect and quantify metal ions in biological samples with high sensitivity and specificity. Another advantage is its potential use as an anticancer agent. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to have low toxicity and may be a promising candidate for further development.
One limitation of using N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide in lab experiments is its limited solubility in aqueous solutions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is more soluble in organic solvents, which may limit its use in certain experiments. Another limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide.
Orientations Futures
There are several potential future directions for research on N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide. One area of interest is its use as a potential therapeutic agent for cancer. Further studies are needed to investigate its efficacy in vivo and to optimize its structure for improved anticancer activity.
Another area of research is the development of new fluorescent probes based on the structure of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide. By modifying the structure of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide, it may be possible to create probes with improved selectivity and sensitivity for certain metal ions.
Overall, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is a promising compound with a variety of potential scientific research applications. Further research is needed to fully understand its mechanism of action and to optimize its structure for improved activity.
Méthodes De Synthèse
The synthesis of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide involves the reaction of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 2-phenylacetohydrazide. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.
Applications De Recherche Scientifique
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of metal ions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding. This property makes N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide a useful tool for the detection and quantification of metal ions in biological samples.
Another area of research is the use of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide as a potential anticancer agent. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro, and its mechanism of action has been investigated. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIN2O2/c16-12-7-11(15(21)13(17)8-12)9-18-19-14(20)6-10-4-2-1-3-5-10/h1-5,7-9,21H,6H2,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZPAFAPWRIRRA-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-phenylacetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134907.png)
![3-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6134909.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6134911.png)
![2-{4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134912.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6134917.png)
![ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B6134918.png)
![2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134925.png)
![2-{[(3-chlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6134947.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6134950.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6134955.png)
![(3R*,4R*)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6134967.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6134985.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6134989.png)